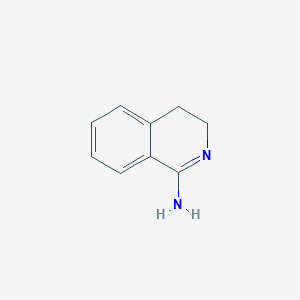

3,4-Dihydro-isoquinolin-1-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-isoquinolin-1-ylamine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Drug Discovery

1.1 Antitumor Activity

One of the prominent applications of 3,4-dihydro-isoquinolin-1-ylamine derivatives is their role as potential anticancer agents. Recent studies have highlighted the efficacy of these compounds in inhibiting protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for the growth and proliferation of cancer cells. For instance, a specific derivative designated as D3 demonstrated potent antiproliferative activity against Z-138 non-Hodgkin's lymphoma cells, exhibiting low toxicity and favorable pharmacokinetic profiles. Molecular docking studies indicated that D3 tightly interacts with PRMT5, leading to significant apoptosis induction and cell cycle arrest in the G0/G1 phase .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antitumor effects involves the inhibition of methylation processes critical for cancer cell survival. The structure-activity relationship (SAR) studies have revealed that specific modifications in the chemical structure can enhance bioactivity, providing a pathway for the development of more effective therapeutic agents .

Agricultural Applications

2.1 Antifungal Activity

Recent research has also explored the application of this compound derivatives in agricultural science, particularly for plant disease management. A study synthesized 59 derivatives using the Castagnoli–Cushman reaction and evaluated their antifungal properties against various phytopathogens, notably Pythium recalcitrans. One derivative, referred to as I23 , exhibited remarkable antioomycete activity with an EC50 value significantly lower than that of commercial fungicides like hymexazol .

2.2 Efficacy and Mode of Action

The efficacy of I23 was demonstrated through both in vitro and in vivo assays, showing a preventive efficacy of up to 96.5% against Pythium recalcitrans at higher doses. The proposed mode of action involves disruption of the biological membrane systems of the pathogen, which is supported by physiological and biochemical analyses . This finding underscores the potential for developing novel agricultural fungicides based on this scaffold.

Synthesis and Structural Variations

The synthesis of this compound derivatives typically employs methods such as the Castagnoli–Cushman reaction, which allows for high yields and structural diversity. This synthetic flexibility enables researchers to modify substituents around the core scaffold to optimize biological activity .

Summary Table: Key Findings on Applications

Propriétés

Formule moléculaire |

C9H10N2 |

|---|---|

Poids moléculaire |

146.19 g/mol |

Nom IUPAC |

3,4-dihydroisoquinolin-1-amine |

InChI |

InChI=1S/C9H10N2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2,(H2,10,11) |

Clé InChI |

KFCJKQZKHMRYQF-UHFFFAOYSA-N |

SMILES canonique |

C1CN=C(C2=CC=CC=C21)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.